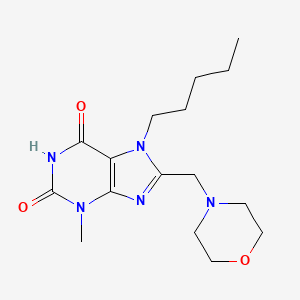

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione

Description

Properties

IUPAC Name |

3-methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-3-4-5-6-21-12(11-20-7-9-24-10-8-20)17-14-13(21)15(22)18-16(23)19(14)2/h3-11H2,1-2H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPLZPJXNPMPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a morpholine-containing reagent. The reaction conditions often require the use of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. A common method includes the alkylation of a purine derivative with a morpholine-containing reagent, often using potassium carbonate as a base and dimethylformamide as a solvent. In industrial settings, production may involve automated reactors optimized for yield and purity, with purification steps such as recrystallization or chromatography.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research has focused on the biological effects of this compound on cellular processes and enzyme activity. The compound's interactions with specific molecular targets make it an important subject for studies exploring its mechanisms of action.

Medicine

The compound has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies indicate that it may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique reactivity and structural characteristics.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : Preliminary studies suggest significant reductions in TNF-alpha and IL-6 production in LPS-stimulated macrophages.

- Anticancer Activity : In vitro assays have demonstrated potent cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with mechanisms involving caspase pathway activation.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various purine derivatives. Researchers found that this compound significantly reduced inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS).

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound exhibited potent cytotoxic effects against breast cancer cell lines. The study highlighted its ability to induce apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 7

The pentyl group at position 7 distinguishes the target compound from analogs with:

- Benzyl groups (e.g., 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethylpurine-2,6-dione, ): Aromatic benzyl enhances π-π stacking but reduces flexibility compared to aliphatic pentyl.

- 3-Phenylpropyl (e.g., 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-purine-2,6-dione, ): Introduces both aromatic and aliphatic features, balancing lipophilicity and steric bulk.

Impact :

Modifications at Position 8

The morpholin-4-ylmethyl group is a critical feature shared with compounds in , and 8. Key comparisons:

- Morpholine vs. Piperazine/Other Azoles: In , alkoxy or piperazinyl groups at position 8 are replaced with morpholine. Morpholine’s oxygen and nitrogen atoms may improve solubility and act as hydrogen bond acceptors, akin to azole bioisosteres noted in .

- Morpholine vs.

Impact :

Core Scaffold and Dione Functionality

The purine-2,6-dione core is shared with compounds in , and 10. Comparisons with non-purine diones (e.g., dihydroxypyrido-pyrazine-1,6-dione in ) reveal:

- Purine vs.

- Dione Group : Critical for metal chelation or hydrogen bonding, as seen in high-potency compounds like dihydroxypyrido-pyrazine-1,6-dione derivatives (EC50 = 6 nM, ).

Pharmacokinetic and Pharmacodynamic Considerations

Solubility and Bioavailability

- The morpholin-4-ylmethyl group likely improves aqueous solubility compared to purely aliphatic substituents (e.g., pentyl). However, the pentyl chain may necessitate formulation adjustments (e.g., salt formation, as in ) to enhance bioavailability.

- Comparison with Steroidal Diones : Ergost-25-ene-3,6-dione () exhibits high binding affinity but differs drastically in scaffold; purine-diones may offer better synthetic accessibility.

Metabolic Stability

- Longer alkyl chains (e.g., pentyl) are susceptible to oxidative metabolism, whereas morpholine’s stability could mitigate rapid clearance.

Tabulated Comparison of Key Analogs

Biological Activity

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione is a synthetic compound belonging to the purine family, notable for its unique structural features, including a pentyl group and a morpholine ring. These characteristics contribute to its distinct biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 847407-55-0 |

| Molecular Formula | C16H25N5O3 |

| Molecular Weight | 319.40 g/mol |

| InChI | InChI=1S/C16H25N5O3/c1-3-4-5-6-21... |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammatory responses in vitro and in vivo. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : The compound has been investigated for its potential anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Enzyme Inhibition : It has been observed to inhibit specific kinases involved in signaling pathways crucial for cancer progression, making it a candidate for further development as an anti-cancer agent.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various purine derivatives, including this compound. The researchers found that this compound significantly reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential utility in breast cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-Methyl-8-(morpholin-4-ylmethyl)-7-nonylpurine | Exhibits similar anti-inflammatory properties but lower anticancer activity compared to the pentyl variant. |

| 3-Methyl-8-(morpholin-4-yloctyl)-7-propylpurine | Shows enhanced kinase inhibition but reduced solubility in aqueous environments. |

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves nucleophilic substitution at the purine core, with morpholine and pentyl groups introduced via alkylation or condensation reactions. Key steps include:

- Morpholine incorporation : Use polar aprotic solvents (e.g., DMF, DMSO) and mild heating (~60–80°C) to facilitate substitution at the 8-position .

- Pentyl group introduction : Alkylation agents like pentyl bromide under basic conditions (e.g., K₂CO₃) are employed.

Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (solvent polarity, temperature, stoichiometry) and identify optimal conditions. Response surface methodology (RSM) can maximize yield while minimizing side reactions .

Q. How should researchers characterize this compound, and what spectroscopic techniques are critical for structural validation?

Answer:

- FTIR : Confirm carbonyl (C=O) stretching vibrations at ~1650–1700 cm⁻¹ and N-H/N-methyl groups (2850–3000 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methyl, morpholine, pentyl groups). Key signals include methyl protons at δ ~3.0–3.5 ppm and morpholine’s CH₂ groups at δ ~3.6–3.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₂₈N₆O₃ at 376.22 g/mol) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack at the purine core) and transition states .

- Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) by analyzing interactions between the morpholine group and active-site residues .

- Machine Learning : Train models on existing purine-dione reaction datasets to forecast optimal solvents/catalysts .

Q. What strategies resolve contradictions between computational predictions and experimental results in synthesizing this compound?

Answer:

- Cross-Validation : Compare DFT-predicted activation energies with experimental kinetic data. Adjust computational parameters (e.g., solvent models) to align with observed outcomes .

- Sensitivity Analysis : Identify critical variables (e.g., steric hindrance from the pentyl group) that may diverge from idealized models .

- Hybrid Methods : Combine computational screening with high-throughput experimentation (HTE) to validate reaction feasibility .

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies : Expose the compound to controlled stressors (pH 1–13, 40–80°C) and monitor degradation via HPLC or LC-MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .

- Degradation Pathways : Identify byproducts (e.g., hydrolysis of morpholine or pentyl groups) and propose stabilization strategies (lyophilization, inert atmosphere storage) .

Q. What are the challenges in scaling up synthesis, and how can they be addressed methodologically?

Answer:

- Heat Management : Use microreactors or flow chemistry to control exothermic reactions during alkylation steps .

- Solvent Recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle polar aprotic solvents .

- Purification : Optimize column chromatography or crystallization conditions using DoE to maintain purity >98% at larger scales .

Q. How can researchers investigate the compound’s interactions with biological targets using in silico and in vitro approaches?

Answer:

- In Silico : Perform molecular dynamics (MD) simulations to assess binding stability with proteins (e.g., adenosine receptors) .

- In Vitro : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding constants (Kd). Cross-reference with computational predictions .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying pentyl chain length) and correlate structural changes with activity data .

Data Analysis and Contradiction Resolution

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

Answer:

- Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water-DMSO) and apply Hansen solubility parameters to model interactions .

- Controlled Experiments : Repeat solubility tests under standardized conditions (e.g., 25°C, inert atmosphere) to minimize environmental variability .

Q. What statistical methods are recommended for analyzing variability in spectroscopic data during characterization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.